molecular formula C20H21N5O3S B2502965 2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 886960-84-5

2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No. B2502965
CAS RN: 886960-84-5
M. Wt: 411.48
InChI Key: BYNQJNQDZKYWGE-UHFFFAOYSA-N
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Description

2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H21N5O3S and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality 2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) focused on the synthesis of novel 1,2,4-triazole derivatives, including compounds with structural similarities to the one . These compounds were evaluated for their antimicrobial activities against various microorganisms, showcasing the potential use of such chemicals in developing new antimicrobial agents. The research demonstrated that some synthesized compounds possessed good to moderate activities, highlighting the importance of chemical modifications to enhance antimicrobial efficacy Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007).

Anti-Inflammatory and Analgesic Agents

Another study by Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties. These compounds, including variations of triazines and oxadiazepines, were tested as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, providing insights into their potential as therapeutic agents. The study's findings emphasize the compounds' significance in developing new medications with anti-inflammatory and analgesic activities Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020).

Synthesis and Derivative Formation

Research by Moradivalikboni et al. (2014) explored the one-pot multicomponent condensation of various chemical entities to form 7H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine derivatives. This study provides an example of how complex chemical structures can be synthesized, offering a pathway to creating new compounds with potential applications in scientific research and drug development Moradivalikboni, R., Heidarnezhad, Z., Yuldashboy, & Rahmanov, R. (2014).

properties

IUPAC Name

2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-13-3-7-15(8-4-13)22-18(26)12-29-20-24-23-17(19(27)25(20)21)11-14-5-9-16(28-2)10-6-14/h3-10H,11-12,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNQJNQDZKYWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

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